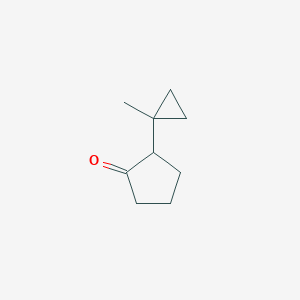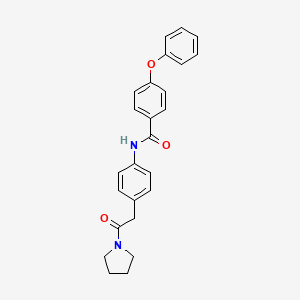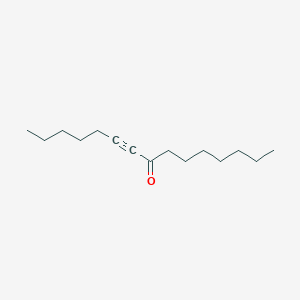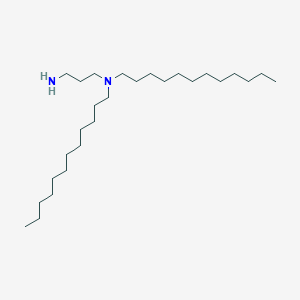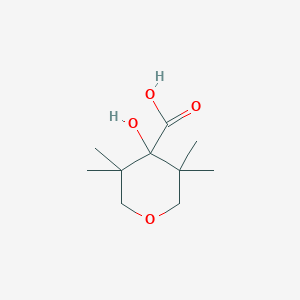
3-Methyl-1-benzotellurophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-benzotellurophene-2-carbaldehyde: is an organotellurium compound characterized by the presence of a tellurium atom within a benzene ring fused to a tellurophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-benzotellurophene-2-carbaldehyde typically involves the introduction of a tellurium atom into a benzene ring structure. One common method is the reaction of 3-methylbenzene with tellurium tetrachloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-benzotellurophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Reduced tellurium compounds.
Substitution: Functionalized benzotellurophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-benzotellurophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-benzotellurophene-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The tellurium atom can form covalent bonds with sulfur-containing amino acids in proteins, potentially altering their function. The compound may also generate reactive oxygen species, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-1-benzofuran-2-carbaldehyde
- 3-Methyl-1-benzothiophene-2-carbaldehyde
Uniqueness
3-Methyl-1-benzotellurophene-2-carbaldehyde is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties compared to its sulfur and oxygen analogs. The tellurium atom can participate in unique redox reactions and interactions with biomolecules, making this compound particularly interesting for research in various fields.
Eigenschaften
CAS-Nummer |
89079-79-8 |
|---|---|
Molekularformel |
C10H8OTe |
Molekulargewicht |
271.8 g/mol |
IUPAC-Name |
3-methyl-1-benzotellurophene-2-carbaldehyde |
InChI |
InChI=1S/C10H8OTe/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-6H,1H3 |
InChI-Schlüssel |
BIBYXUCTCNSRME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C([Te]C2=CC=CC=C12)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


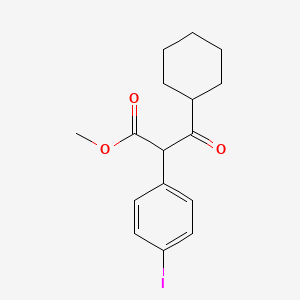
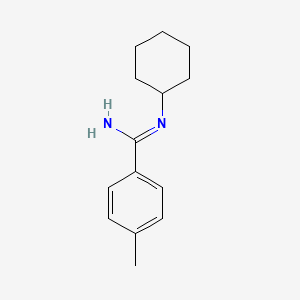
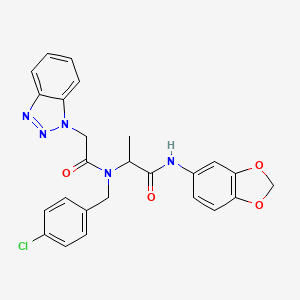


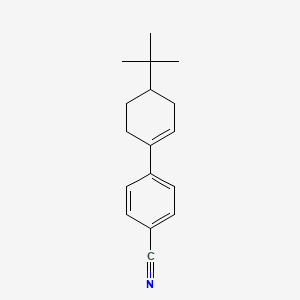

![5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione](/img/structure/B14130960.png)
